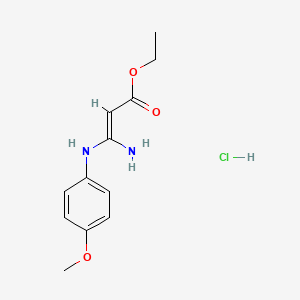

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride

説明

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is a chemical compound with the molecular formula C12H16N2O3•HCl and a molecular weight of 272.73 g/mol . This compound is primarily used in research settings and is known for its applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

化学反応の分析

Types of Reactions

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

Overview : Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride serves as a versatile intermediate in the synthesis of bioactive compounds. Its ability to participate in various chemical reactions makes it valuable in drug discovery and development.

Key Applications :

- Synthesis of Anticancer Agents : The compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell viability and induce apoptosis in cancer cells .

- Photosensitizer in Photodynamic Therapy : It has been explored as a photosensitizer that generates reactive oxygen species upon light activation, selectively damaging tumor cells . This application is particularly promising for localized cancer treatments.

| Application Area | Methodology | Results |

|---|---|---|

| Anticancer Research | In vitro cell culture studies | Promising cytotoxic activity against cancer cells |

| Photodynamic Therapy | Administration followed by light exposure | Potential for effective tumor treatment |

Polymer Chemistry

Overview : The compound can be incorporated into polymerization processes, leading to the development of functionalized polymers with tailored properties.

Applications :

- Drug Delivery Systems : Polymers synthesized using this compound have shown potential for controlled drug release .

- Coatings and Materials Science : The compound's reactivity allows for the creation of coatings with specific functionalities, enhancing material performance.

| Polymer Application | Methodology | Results |

|---|---|---|

| Drug Delivery Systems | Incorporation into monomers during polymerization | Enhanced release profiles for therapeutic agents |

| Coatings | Functionalization during synthesis | Improved adhesion and durability properties |

Analytical Chemistry and Bioimaging

Overview : this compound can function as a fluorescent probe or sensor, facilitating bioimaging applications.

Applications :

- Fluorescent Probes : The compound's fluorescent properties make it suitable for use in bioimaging techniques, allowing for the visualization of biological processes at the molecular level.

- Sensors for Biological Molecules : Its ability to interact with specific biomolecules can be harnessed to develop sensitive detection methods.

| Application Area | Methodology | Results |

|---|---|---|

| Bioimaging | Use as a fluorescent probe | Effective visualization of cellular processes |

| Sensor Development | Interaction with biomolecules | High sensitivity and specificity achieved |

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further drug development .

Case Study 2: Photodynamic Therapy

Research exploring the use of this compound in photodynamic therapy revealed that when administered to tumor-bearing models followed by light exposure, it effectively reduced tumor size while minimizing damage to surrounding healthy tissues. This highlights its promise as a targeted cancer treatment modality .

作用機序

The mechanism of action of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- Ethyl 3-amino-3-(4-chloroanilino)acrylate hydrochloride

- Ethyl 3-amino-3-(4-nitroanilino)acrylate hydrochloride

- Ethyl 3-amino-3-(4-fluoroanilino)acrylate hydrochloride

Uniqueness

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and biological applications where other similar compounds may not be as effective .

生物活性

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 272.73 g/mol. Its structure includes an ethyl ester group, an amino group, and a para-substituted methoxy group on the aniline moiety. These functional groups are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : this compound has been studied for its potential anticancer properties. It interacts with specific cellular pathways that modulate cancer cell growth and proliferation. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including HeLa cells, where it induced morphological changes indicative of cytotoxicity .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of certain enzymes involved in inflammatory pathways, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to fully characterize this aspect.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its anticancer and anti-inflammatory effects .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can result in cell cycle arrest in cancer cells, preventing their proliferation and inducing apoptosis. This was evidenced by changes in cell morphology and viability assessments .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations as low as 2 µM, the compound significantly affected the morphology of HeLa cells, indicating a potent cytotoxic effect. The observed morphological changes were similar to those seen in cells undergoing mitotic arrest, suggesting a targeted mechanism against cell division .

- Selectivity Profiles : Research has shown that the compound exhibits selectivity towards cancer cells compared to normal cells, which is critical for minimizing side effects in potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the methoxy group can enhance or diminish biological activity, indicating the importance of structural integrity in its pharmacological profile .

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl (E)-3-amino-3-(4-methoxyanilino)prop-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-3-17-12(15)8-11(13)14-9-4-6-10(16-2)7-5-9;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAALGQYOKATCZ-YGCVIUNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。